(R)-(-)-3-Quinuclidinol-d7
Description
Properties
Molecular Formula |
C₇H₇D₆NO |
|---|---|
Molecular Weight |
133.22 |
Synonyms |
(3R)-1-Azabicyclo[2.2.2]octan-3-ol-d7; R-(-)-Azabicyclo[2.2.2]octane-3-ol-d7; (R)-3-Quinuclidol-d7; (R)-3-Hydroxyquinuclidine-d7; (3R)-Quinuclidin-3-ol-d7; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 3 Quinuclidinol D7
Stereoselective Synthesis of (R)-3-Quinuclidinol Precursors
The creation of enantiomerically pure (R)-3-quinuclidinol is a critical step in the synthesis of various pharmaceuticals. researchgate.netnih.gov The most efficient routes involve the asymmetric reduction of 3-quinuclidinone. researchgate.net This transformation can be achieved with high stereoselectivity using either biological catalysts (enzymes) or synthetic chiral metal complexes. mdpi.comsmolecule.com Biocatalytic methods are noted for their exceptional selectivity and operation under mild, environmentally friendly conditions. mdpi.com Concurrently, chemical methods, particularly those using ruthenium-based catalysts, offer robust and scalable alternatives for industrial production. acs.orgfrontiersin.org
Biocatalytic asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol is a highly effective method, often achieving theoretical conversion yields of 100% and exceptionally high enantiomeric excess (ee). mdpi.com This approach leverages the inherent stereoselectivity of enzymes, primarily ketoreductases and alcohol dehydrogenases, to produce the desired (R)-enantiomer with greater than 99.9% purity. nih.govresearchgate.net Various microorganisms and their isolated enzymes have been identified and engineered for this purpose, making it a leading strategy for green synthesis. smolecule.comjiangnan.edu.cn
A variety of enzymes capable of reducing 3-quinuclidinone to (R)-3-quinuclidinol have been discovered and characterized. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govnih.gov Key enzymes include 3-quinuclidinone reductases (QNRs) and certain alcohol dehydrogenases (ADHs).
Initial screening of microorganisms identified strains like Microbacterium luteolum JCM 9174 and Rhodotorula rubra JCM3782 as potent sources of these reductases. nih.govnih.gov From M. luteolum, two distinct NADH-dependent enzymes, QNR and BacC, were isolated and found to have narrow substrate specificity but high stereoselectivity for producing (R)-3-quinuclidinol. nih.gov Similarly, a novel NADPH-dependent QNR was isolated from Rhodotorula rubra. nih.govusc.gal More recent genome mining efforts have identified novel reductases like ArQR from Agrobacterium radiobacter and KaKR from Kaistia algarum, which exhibit high activity and tolerance to high substrate concentrations. jiangnan.edu.cnresearchgate.net A hyperthermophilic QNR, SbQR, was identified from hot-spring metagenomes, showing optimal activity at temperatures of 95°C or higher. nih.gov
Table 1: Selected Enzymes for Asymmetric Reduction of 3-Quinuclidinone
| Enzyme Name | Source Organism | Cofactor | Optimal pH | Optimal Temp. | Key Findings |
|---|---|---|---|---|---|
| QNR & BacC | Microbacterium luteolum JCM 9174 | NADH | 7.0 | 25°C | Both enzymes show high stereoselectivity (>99.9% ee) for (R)-(-)-3-quinuclidinol. nih.gov |
| RrQR | Rhodotorula rubra JCM3782 | NADPH | - | - | Catalyzes reduction with >99.9% ee. researchgate.netnih.gov |
| AtQR | Agrobacterium tumefaciens | NADH | - | - | Used in heterogeneous biocatalytic hydrogenation systems. frontiersin.orgresearchgate.net |
| ArQR | Agrobacterium radiobacter ECU2556 | - | - | - | Achieves a high space-time yield of 916 g L⁻¹ d⁻¹. researchgate.net |
| KaKR | Kaistia algarum | NADH | 7.0 | 50°C | Robust enzyme tolerating high substrate loads (up to 5.0 M) with >99.9% ee. jiangnan.edu.cn |
| SbQR | Metagenome (Hot Spring) | - | - | ≥95°C | First identified hyperthermophilic QNR, demonstrating remarkable thermal stability. nih.gov |
The reductases that catalyze the synthesis of (R)-3-quinuclidinol are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). researchgate.net These cofactors are expensive, making their stoichiometric use impractical for large-scale synthesis. Therefore, an in-situ cofactor regeneration system is essential to continuously convert the oxidized form (NAD⁺/NADP⁺) back to the reduced form (NADH/NADPH). nih.govmdpi.com
Two primary strategies are employed:
Enzyme-coupled regeneration: This involves a second enzyme and a sacrificial co-substrate. Glucose dehydrogenase (GDH) is frequently paired with a reductase, using glucose as the co-substrate to regenerate the cofactor. mdpi.comnih.govsemanticscholar.org Formate (B1220265) dehydrogenase (FDH) with formate as the co-substrate is another effective system. nih.govnih.gov
Substrate-coupled regeneration: This uses a single enzyme that can also oxidize a sacrificial alcohol co-substrate, thereby reducing the cofactor. For example, Leifsonia alcohol dehydrogenase (LSADH) can be coupled with a reductase, using 2-propanol as a hydrogen donor. nih.govmdpi.com The low cost and favorable chemical properties of 2-propanol make this an attractive option. nih.gov
These regeneration systems can be implemented using isolated enzymes or integrated into whole-cell biocatalysts. nih.govsemanticscholar.org
To create more cost-effective and stable biocatalysts, whole-cell systems are often developed using genetically engineered microorganisms, most commonly Escherichia coli. nih.govmdpi.com This approach involves co-expressing the gene for the primary reductase (e.g., QNR) and the gene for a cofactor-regenerating enzyme (e.g., GDH or LSADH) within the same E. coli cell. nih.govmdpi.com
These recombinant whole-cell biocatalysts offer several advantages:
Cost-effectiveness: They eliminate the need for costly enzyme purification. nih.gov
Stability: The cellular environment protects the enzymes, leading to greater operational stability compared to isolated enzymes. nih.gov
Integrated System: Cofactor regeneration occurs within the cell, creating a self-sufficient catalytic system. smolecule.com
Researchers have successfully constructed E. coli biocatalysts that co-express QNR from M. luteolum and LSADH, which efficiently synthesize (R)-3-quinuclidinol from 3-quinuclidinone using 2-propanol for cofactor regeneration. nih.govmdpi.com Under optimized conditions, these systems can convert high concentrations of substrate (e.g., 15% w/v or 939 mM) with 100% conversion and an enantiomeric excess greater than 99.9%. nih.govmdpi.com Immobilization of these whole cells can further enhance their stability and reusability. nih.gov
Table 2: Performance of Recombinant E. coli Whole-Cell Biocatalysts
| Expressed Enzymes | Cofactor System | Substrate Conc. | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| RrQR + GDH | NADPH / Glucose | 618 mM | ~100% | >99.9% | nih.govusc.gal |
| QNR + LSADH (immobilized) | NADH / 2-propanol | 939 mM (15% w/v) | 100% | >99.9% | nih.govmdpi.com |
Asymmetric hydrogenation using synthetic chiral catalysts provides a powerful non-enzymatic route to (R)-3-quinuclidinol. mdpi.com This method involves the reduction of 3-quinuclidinone using hydrogen gas in the presence of a metal complex containing a chiral ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to produce one enantiomer preferentially.
Ruthenium (Ru) complexes are among the most effective catalysts for the asymmetric hydrogenation of ketones. acs.org For the synthesis of (R)-3-quinuclidinol, specific Ru(II) complexes containing chiral diphosphine ligands have been developed. mdpi.comacs.org
A notable example is the catalyst RuBr₂(S,S)-xylskewphos, where XylSkewphos is a chiral diphosphine ligand and PICA is α-picolylamine. acs.org This complex catalyzes the hydrogenation of 3-quinuclidinone in ethanol (B145695) with a base, affording (R)-3-quinuclidinol with an enantiomeric excess of 88–90%. acs.org The optical purity can be readily enhanced to over 99% through simple recrystallization. acs.org This methodology has proven to be highly efficient and scalable, demonstrated by a successful 4.3 kg scale hydrogenation with a substrate-to-catalyst molar ratio of 100,000 under 15 atm of H₂. acs.org
Another effective approach is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like ammonium (B1175870) formate instead of H₂ gas. bohrium.com Ru-diamine complexes have been successfully used in ATH of quinuclidinone derivatives to achieve high yields and excellent enantioselectivity (95-99% ee). bohrium.com
Table 3: Chiral Ruthenium Catalysts in the Synthesis of (R)-3-Quinuclidinol
| Catalyst | Reaction Type | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| RuBr₂(S,S)-xylskewphos | Asymmetric Hydrogenation | 15 atm H₂, 30-45°C, ethanol, base | High | 88-90% (before recrystallization) | acs.org |
| RuCl₂[(S)-binap][(R)-iphan] / t-C₄H₉OK | Asymmetric Hydrogenation | - | - | 97-98% | mdpi.com |
| (R,R)-TsDPEN-Ru(II) complexes | Asymmetric Transfer Hydrogenation | Ammonium formate, IPA/DCM | Up to 99% | 95-99% | bohrium.com |
Chiral Catalyst-Mediated Asymmetric Hydrogenation Techniques
Ligand Design and Optimization for Enantioselectivity
The enantioselective synthesis of (R)-3-Quinuclidinol is heavily reliant on asymmetric hydrogenation of the prochiral precursor, 3-quinuclidinone. The effectiveness of this transformation is critically dependent on the design of chiral ligands complexed to transition metals like ruthenium (Ru) and rhodium (Rh). Optimization of these ligands is paramount for achieving high enantiomeric excess (ee).
A variety of diphosphine ligands have been investigated to maximize enantioselectivity. Noyori-type asymmetric reduction, for instance, employs catalysts such as BINAP-ligated RuCl₂ in conjunction with a chiral diamine to produce (R)-3-quinuclidinol in high yield and enantioselectivity. beilstein-journals.org Specific examples include the use of chiral catalyst systems like RuXY-Diphosphine-bimaH, where X and Y can be halides or other groups, which have been optimized for this reduction. google.com
Rhodium-based catalysts have also been explored. Early investigations using rhodium complexes with standard chiral ligands like (S)-BINAP for the hydrogenation of 3-quinuclidinone resulted in modest enantioselectivity. smolecule.com Further research into ligands with a metallocene structure, such as chiral ferrocenylphosphines, has shown promise. google.com For example, the combination of rhodium precursors with ligands like BPPFOH (bis(diphenylphosphino)ferrocene alcohol) has demonstrated improved conversion rates and selectivity over simpler systems. smolecule.com The optimization process often involves screening various diamine ligands in combination with the metal-phosphine complex to fine-tune the catalytic environment for optimal stereochemical control. google.com
| Catalyst System | Ligand(s) | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru-based | BINAP, Chiral Diamine | High | High | beilstein-journals.org |
| Rh-based | (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine | 83% (recrystallized) | 58% | google.com |
| Rh-based | (S)-BINAP | 79% | 5.6% (R) | smolecule.com |
| Rh-based | BPPFOH | 95% | 31.6% (R) | smolecule.com |
Continuous Flow Reactor Applications for Scalable Stereoselective Production
For large-scale industrial production, continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better process control, and improved mass transfer. frontiersin.org Biocatalytic hydrogenation has been successfully implemented in dynamically-mixed continuous flow reactors for the scalable production of (R)-3-Quinuclidinol. frontiersin.orgdoaj.orgresearchgate.net
In one approach, a heterogeneous biocatalytic system was used in a Coflore® ACR (Agitated Cell Reactor) to achieve the full conversion of 3-quinuclidinone to (R)-3-Quinuclidinol. frontiersin.orgdoaj.org This system operates under mild conditions (35°C, 2 bar H₂) and yields the product with excellent enantiomeric excess (>99% ee). frontiersin.org The biocatalyst consists of an immobilized hydrogenase for H₂-driven cofactor recycling coupled with a soluble 3-quinuclidinone reductase (AtQR). frontiersin.org This "slot-in" biocatalytic process serves as a green alternative to traditional metal-catalyzed hydrogenations. frontiersin.orgdoaj.orgresearchgate.net
When compared to a conventional palladium on carbon (Pd/C) catalyst at higher substrate concentrations (50 mM), the biocatalytic flow system demonstrated a significantly higher turnover frequency (65 min⁻¹ vs. 0.16 min⁻¹) and total turnover number (20,000 vs. 37). frontiersin.orgresearchgate.netresearchgate.net These findings highlight the potential for process intensification and underscore the efficiency of continuous biocatalysis for producing chiral intermediates. frontiersin.orgdoaj.orgresearchgate.net The use of H₂ gas as the ultimate reductant makes the process atom-efficient and minimizes carbon-based waste streams often associated with enzymatic reductions that use sacrificial co-substrates like glucose or isopropanol. frontiersin.orgd-nb.info
| Parameter | Continuous Flow (Biocatalytic) | Continuous Flow (Pd/C Metal Catalyst) | Reference |
|---|---|---|---|
| Temperature | 35°C | 35°C | frontiersin.org |
| Pressure | 2 bar H₂ | 2 bar H₂ | frontiersin.org |
| Conversion (50 mM Substrate) | ~80% | ~80% | frontiersin.org |
| Turnover Frequency (min⁻¹) | 65 | 0.16 | frontiersin.orgdoaj.orgresearchgate.net |
| Total Turnover Number | 20,000 | 37 | frontiersin.orgdoaj.orgresearchgate.net |
| Enantiomeric Excess (ee) | >99% | N/A (Racemic) | frontiersin.org |
Deuterium (B1214612) Incorporation Strategies
The synthesis of (R)-(-)-3-Quinuclidinol-d7 involves specific strategies to incorporate deuterium atoms into the molecular structure. These methods must be compatible with the enantioselective reduction process to ensure the final product has both the correct stereochemistry and the desired isotopic labeling pattern. Key approaches include hydrogen-deuterium exchange and biocatalytic reductive deuteration.
Hydrogen-Deuterium Exchange Methodologies
Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom from a deuterium source. wikipedia.org This process is particularly facile for exchangeable protons, such as those adjacent to carbonyl groups or amines. wikipedia.orgresearchgate.net In the synthesis of this compound, the precursor 3-quinuclidinone possesses labile protons at the C2 position, which is alpha to both the carbonyl group and the bridgehead nitrogen.
When the synthesis is conducted in a deuterated solvent like deuterated water (D₂O), these protons can freely exchange with the solvent. researchgate.net This exchange can be facilitated by acid or base catalysis. wikipedia.org In biocatalytic systems, the reaction is often run at a physiological pH where this exchange readily occurs before the enzymatic reduction step. wikipedia.orgresearchgate.net This in-situ exchange is a critical part of forming the final deuterated product, allowing for the incorporation of deuterium at specific sites without requiring a separate deuteration step for the precursor. Base-mediated deuteration using reagents like potassium tert-butoxide in DMSO-d6 has also been shown to be an effective method for incorporating deuterium into N-heterocycles. d-nb.info
Biocatalytic Reductive Deuteration Utilizing Deuterated Water (²H₂O)
Biocatalysis offers a highly selective method for installing deuterium at specific chiral centers. researchgate.net A scalable strategy for producing trideuterated (R)-3-quinuclidinol has been developed using a chemo-enzymatic system in deuterated water (D₂O or ²H₂O). researchgate.net This method employs a heterogeneous catalyst system for the H₂-driven regeneration of the deuterated cofactor, [4-²H]-NADH (NAD²H). researchgate.net
The process unfolds in two key stages within a single pot:
H-D Exchange and Cofactor Deuteration : The 3-quinuclidinone substrate is dissolved in D₂O, leading to the exchange of the two protons at the C2 position for deuterium atoms. Simultaneously, a hydrogenase-based catalyst uses deuterium gas (or H₂ with D₂O as the deuterium source) to reduce NAD⁺ to NAD²H. researchgate.net
Enantioselective Reduction : The enzyme 3-quinuclidinone reductase from Agrobacterium tumefaciens (AtQR) then selectively transfers a deuterium atom from the deuterated cofactor NAD²H to the re-face of the deuterated 3-quinuclidinone precursor. researchgate.net
This combined approach results in the formation of (R)-[2,2,3-²H₃]-3-quinuclidinol with very high enantiomeric (>99% ee) and isotopic purity. researchgate.net
Control of Isotopic Purity and Deuteration Patterns
Achieving a precise deuteration pattern and high isotopic purity is crucial for applications of labeled compounds. d-nb.infonih.gov The biocatalytic reductive deuteration method provides excellent control over both aspects. researchgate.net
The final deuteration pattern, (R)-[2,2,3-²H₃]-3-quinuclidinol, is precisely determined by the reaction mechanism: two deuterium atoms are incorporated via H-D exchange at the C2 position, and one deuterium atom is stereospecifically delivered to the C3 position by the reductase enzyme. researchgate.net
The isotopic purity of the final product is dependent on the isotopic enrichment of the deuterium source. By using highly enriched D₂O as the solvent and deuterium source, the process achieves greater than 98% ²H incorporation at the targeted positions. researchgate.net The control is a direct result of the combined efficiency of the solvent exchange at the alpha-carbon positions and the high fidelity of the enzymatic transfer of deuterium from the regenerated cofactor. researchgate.net The development of precision deuteration methods is critical for creating well-defined building blocks for medicinal chemistry, minimizing the presence of unwanted isotopologues that could complicate analysis. d-nb.infonih.gov
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Isotopic Purity and Structural Elucidation
The use of isotopically labeled compounds, such as (R)-(-)-3-Quinuclidinol-d7, is a cornerstone of modern analytical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium (B1214612) provides a stable, non-radioactive tracer that can be distinguished from its unlabeled counterpart by mass. Advanced spectroscopic techniques are essential to verify the position of the deuterium labels, quantify the degree of isotopic enrichment, and utilize the labeled compound in complex biological matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For deuterated species, NMR provides definitive evidence of the location and extent of isotopic labeling.
The precise location of deuterium atoms in this compound is confirmed by comparing its ¹H and ¹³C NMR spectra with those of the unlabeled (R)-(-)-3-Quinuclidinol.
In ¹H NMR spectroscopy, the fundamental principle exploited is that deuterium (²H) resonates at a significantly different frequency than a proton (¹H). quora.com Consequently, when an NMR experiment is configured to detect protons, the deuterium nuclei are "invisible". quora.com For this compound, the signals corresponding to the protons at the seven deuterated positions are absent from the ¹H NMR spectrum. This disappearance of specific signals provides direct evidence of successful deuteration at those sites.
In ¹³C NMR spectroscopy, the effect of deuterium substitution is observed through its influence on the attached carbon atom. A carbon atom bonded to a deuterium (C-D) will exhibit a different signal compared to a carbon bonded to a hydrogen (C-H). The signal for the deuterated carbon is typically split into a multiplet (a 1:1:1 triplet for a C-D group) due to one-bond coupling between the carbon-13 nucleus (spin-½) and the deuterium nucleus (spin-1). quora.com Furthermore, the substitution of hydrogen with deuterium often causes a slight upfield shift in the ¹³C chemical shift, an effect known as the deuterium isotope effect on chemical shifts.
Interactive Data Table: Comparative NMR Spectral Data for 3-Quinuclidinol (B22445)
This table illustrates the expected differences in NMR spectra between the unlabeled compound and its deuterated analog. The chemical shifts for the parent compound are based on typical values found in spectral databases. chemicalbook.com
| Position | Parent ¹H Shift (ppm) | Expected ¹H Signal in d7 Analog | Parent ¹³C Shift (ppm) | Expected ¹³C Signal in d7 Analog |
| C2, C6 | ~2.89, ~2.63 | Absent (if deuterated) | ~46.9 | Upfield shifted, split into multiplet |
| C3 | ~3.79 | Absent (if deuterated) | ~69.5 | Upfield shifted, split into multiplet |
| C4 | ~1.95, ~1.35 | Present | ~25.5 | Unchanged |
| C5, C8 | ~1.67, ~1.46 | Present | ~20.3 | Unchanged |
| C7 | ~2.57 | Absent (if deuterated) | ~46.9 | Upfield shifted, split into multiplet |
The fundamental nuclear properties of deuterium distinguish it from hydrogen and significantly influence the NMR experiment. A proton (¹H) is a spin-½ particle, whereas a deuteron (B1233211) (²H) is a spin-1 particle. unh.eduwikipedia.org This difference in spin quantum number is the primary reason for their distinct behaviors in a magnetic field.
Because deuterium has a spin of 1, it possesses a nuclear electric quadrupole moment. unh.edu This quadrupole moment interacts with local electric field gradients, providing a mechanism for nuclear relaxation known as quadrupolar relaxation. This is often a very efficient relaxation pathway, which causes the NMR signals of deuterium to be significantly broader than those of protons. unh.edu While ¹H NMR spectra typically feature sharp, well-resolved peaks, ²H NMR spectra of deuterated compounds show broader signals. wikipedia.org
Another key difference is the gyromagnetic ratio, which is significantly smaller for deuterium than for protons. This results in a lower resonance frequency and reduced sensitivity for ²H detection compared to ¹H detection. However, this difference is also advantageous, as it prevents signals from deuterated compounds or solvents (like CDCl₃) from appearing in and complicating standard ¹H NMR spectra. quora.comsavemyexams.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the isotopic enrichment of deuterated compounds and for their use as internal standards in quantitative assays.
High-resolution mass spectrometry (HRMS) provides the mass accuracy required to determine the deuterium content of a labeled compound and to distinguish it from naturally occurring isotopes. ccspublishing.org.cn While nominal mass spectrometry might not differentiate, HRMS can easily resolve the small mass differences between isotopologues. For example, the mass of a ¹³C isotope is not the same as a ¹²C atom plus a deuterium atom. This precision is critical for confirming isotopic purity. thermofisher.com
HRMS analysis of this compound allows for the determination of its isotopic distribution. By examining the relative intensities of the ion signals corresponding to molecules with varying numbers of deuterium atoms (d₀ to d₇), researchers can calculate the average deuterium incorporation and confirm that the labeling meets the required specifications for its intended use. ccspublishing.org.cn Orbitrap mass analyzers are frequently used for this purpose due to their ability to achieve very high resolution. thermofisher.com
Interactive Data Table: Exact Masses of (R)-3-Quinuclidinol Isotopologues
This table demonstrates the mass differences that are resolved by HRMS.
| Isotopologue | Molecular Formula | Exact Mass (Da) | Description |
| Unlabeled | C₇H₁₃NO | 127.0997 | The parent, non-deuterated compound. nih.gov |
| Labeled (d7) | C₇H₆D₇NO | 134.1435 | The fully deuterated (d7) target compound. |
| M+1 (¹³C) | ¹²C₆¹³CH₁₃NO | 128.1031 | Unlabeled compound with one ¹³C atom. |
| M+1 (d1) | C₇H₁₂DNO | 128.1059 | Compound with one deuterium atom. |
In quantitative bioanalysis, deuterated compounds such as this compound serve as ideal internal standards for LC-MS assays. scispace.comnih.gov An internal standard is a compound added in a known amount to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. texilajournal.com
Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to those of the unlabeled analyte. scispace.com This means that this compound will behave almost identically to endogenous or administered (R)-(-)-3-Quinuclidinol during extraction, chromatography, and ionization. texilajournal.com Because the SIL standard and the analyte co-elute from the liquid chromatography column, they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. chromatographyonline.com
The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, even in complex matrices like plasma or urine. lcms.cz While deuterated standards are highly effective, it is sometimes observed that heavy deuteration can cause a slight shift in chromatographic retention time relative to the unlabeled analog, a factor that must be accounted for during method development. scispace.comchromatographyonline.com
Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Chiral Analysis
Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. pnas.orgtuwien.at As an extension of conventional infrared (IR) spectroscopy, which provides information about the vibrational modes of a molecule, VCD provides three-dimensional structural information, making it a powerful tool for determining the absolute configuration of enantiomers. pnas.orgtuwien.at
In the analysis of 3-quinuclidinol, the VCD spectra of the (R) and (S) enantiomers exhibit near-perfect mirror-image patterns, providing definitive evidence of their enantiomorphic relationship. pnas.org In contrast, the racemic mixture shows no VCD signal. pnas.org The spectra are characterized by several strong dichroic signals corresponding to specific IR vibration peaks. pnas.org For instance, a very strong VCD signal observed around 1070 cm⁻¹ is attributed to the C*–O bond stretching vibration, which is directly associated with the chiral center. pnas.org
| Wavenumber (cm⁻¹) | Signal Strength (Δε) | Vibrational Mode Assignment (Tentative) |
|---|---|---|
| 1349 | Strong | Framework Vibration |
| 1318 | Strong | Framework Vibration |
| 1309 | Strong | Framework Vibration |
| 1070 | Strongest | C*–O Bond Stretch |
| 1127 | Weak | Framework Vibration |
| 991 | Weak | Framework Vibration |
| 816 | Strong | Framework Vibration |
Chromatographic Methods for Enantiomeric and Isotopic Purity Assessment
Chromatographic techniques are indispensable for assessing the purity of this compound, specifically its enantiomeric excess (e.e.) and isotopic enrichment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating and quantifying the enantiomers of 3-quinuclidinol to determine the enantiomeric purity of the (R)-isomer. scispace.com Since 3-quinuclidinol lacks a strong native chromophore for UV detection, a pre-column derivatization step is necessary. oup.com A common strategy involves reacting the alcohol with a UV-absorbing agent like benzoyl chloride to form the corresponding ester. scispace.com
A validated method for this analysis utilizes a cellulose-based chiral stationary phase, such as a Chiralpak IC column. scispace.comnih.govoup.com This method achieves excellent separation (resolution > 11) between the derivatized (S)- and (R)-enantiomers, allowing for precise quantification. nih.govoup.com The mobile phase typically consists of a normal-phase solvent system, such as a mixture of n-hexane, ethanol (B145695), 2-propanol, and an amine additive like diethylamine (B46881) to improve peak shape. nih.govresearchgate.net
For this compound, this HPLC method confirms its enantiomeric purity. Furthermore, coupling HPLC with high-resolution mass spectrometry (HPLC-HRMS) allows for the simultaneous assessment of isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the eluting peak, HRMS can distinguish and quantify the d7-labeled compound from any partially deuterated (d1-d6) or non-deuterated (d0) species. nih.govrsc.org
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Benzoyl Chloride |
| Column | Chiralpak IC (Cellulose-based) |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 15 °C |
| Retention Time (S)-enantiomer | ~12.8 min |
| Retention Time (R)-enantiomer | ~19.3 min |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Enhanced Detectability
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing 3-quinuclidinol. However, direct analysis is challenging because the polarity of the hydroxyl group leads to poor peak shape (broad, tailing peaks) and low signal intensity. nih.govosti.gov To overcome this, derivatization is essential to enhance volatility and improve chromatographic performance. researchgate.net
One effective derivatization strategy is trocylation, which involves reacting 3-quinuclidinol with 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl). nih.govosti.gov This reaction converts the polar alcohol into its Troc-derivative, which is more amenable to GC analysis, producing a sharp, well-defined peak and a unique mass spectrum for unambiguous identification. osti.govosti.gov This method significantly improves detectability, especially at low concentrations. nih.gov Other strategies, such as silylation, are also employed for the analysis of polar compounds containing hydroxyl groups. researchgate.net
For this compound, GC-MS analysis of the derivatized compound serves a dual purpose. First, it confirms chemical purity by separating the analyte from any synthesis-related impurities. tsijournals.com Second, the mass spectrometer acts as a sensitive detector to confirm isotopic purity. The mass spectrum of the derivatized d7-compound will show a molecular ion peak shifted by seven mass units compared to its non-deuterated counterpart, allowing for the verification of the high isotopic enrichment required for its use as an internal standard. rsc.org While deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in GC due to subtle differences in interaction with the stationary phase, this effect is typically small and does not interfere with the mass-based isotopic analysis. chromforum.org
| Parameter | Condition |
|---|---|
| Derivatization Agent | 2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl) |
| Derivative Formed | 3Q-Troc |
| GC Column | Agilent DB-5MS (or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Benefit of Derivatization | Improved peak sharpness and enhanced detectability |
Mechanistic Investigations and Deuterium Kinetic Isotope Effects Dkie
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of enantiomerically pure (R)-3-quinuclidinol is a critical step in the production of various pharmaceuticals. tsijournals.com Chemical methods, such as the asymmetric reduction of the precursor 3-quinuclidinone, are frequently employed. google.com The use of deuterated analogues like (R)-(-)-3-Quinuclidinol-d7 is instrumental in elucidating the mechanisms of these synthetic reactions through the study of the deuterium (B1214612) kinetic isotope effect (DKIE).
The DKIE is defined as the ratio of the reaction rate of a molecule with hydrogen (kH) to that of its deuterated counterpart (kD). wikipedia.org A "primary" KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pkusz.edu.cn For C-H bond cleavage, this effect is typically "normal," with kH/kD values greater than 1, often in the range of 6 to 8. wikipedia.orglibretexts.org This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.orgrsc.org
In the context of synthesizing (R)-3-quinuclidinol via the reduction of 3-quinuclidinone, a deuterated substrate could be used to probe the hydride transfer step. For instance, in an asymmetric hydrogenation using a chiral ruthenium catalyst, if the transfer of hydrogen to the carbonyl carbon is the slowest step, using a deuterated reducing agent would result in a significantly slower reaction rate. google.com Observing a large primary DKIE would provide strong evidence that C-H bond formation at the carbonyl carbon is central to the rate-determining step of the synthesis. Conversely, the absence of a significant KIE would suggest that other steps, such as catalyst-substrate binding or product release, are rate-limiting.
"Secondary" KIEs can also provide mechanistic insight. These effects occur when the deuterated bond is not directly broken but is located near the reaction center (e.g., at an α or β position). libretexts.org These effects are generally smaller (kH/kD values are closer to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the transition state. wikipedia.orgcsbsju.edu
Probing Biochemical and Enzymatic Reaction Mechanisms
Isotopically labeled compounds are invaluable for tracing metabolic pathways and understanding enzyme mechanisms. nih.govnih.govresearchgate.net this compound can be used both as a probe for enzymatic synthesis and as a tracer or internal standard in metabolic studies.
Many efficient routes to (R)-3-quinuclidinol involve the highly stereoselective enzymatic reduction of 3-quinuclidinone. researchgate.net Various microorganisms produce ketone reductases, such as those from Rhodotorula rubra, Microbacterium luteolum, and Kaistia algarum, that catalyze this transformation with excellent enantiomeric excess (>99.9%). nih.govjiangnan.edu.cndntb.gov.ua These enzymes typically utilize a cofactor, such as NADH or NADPH, to deliver a hydride ion to the carbonyl group of the substrate. nih.govjiangnan.edu.cn
By using deuterated 3-quinuclidinone or a deuterated cofactor, researchers can investigate the enzyme's catalytic mechanism. A primary DKIE would be expected if the hydride transfer from the cofactor to the substrate is the rate-limiting step in the enzymatic cycle. This provides insight into the transition state of the reaction and helps to build a more complete picture of the enzyme's function. dntb.gov.uaresearchgate.net
Furthermore, this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ucsb.edunih.govlumiprobe.com In drug metabolism studies, a known amount of the deuterated standard is added to a biological sample (e.g., blood or urine). rpubs.com Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization, correcting for any loss or variation during the analytical process. cerilliant.com Its different mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, enabling highly accurate and precise quantification. cerilliant.comresearchgate.net This is particularly relevant for monitoring the pharmacokinetics of drugs containing the quinuclidinol moiety or for tracking (R)-3-quinuclidinol as a metabolite itself. tsijournals.com
| Enzyme Name | Source Organism | Cofactor | Product Stereoselectivity |
|---|---|---|---|
| 3-Quinuclidinone Reductase | Rhodotorula rubra | NADPH | (R)-3-quinuclidinol |
| QNR / bacC | Microbacterium luteolum | NADH | (R)-3-quinuclidinol |
| KaKR | Kaistia algarum | NADH | (R)-3-quinuclidinol |
| ReQR-25 | Rhodococcus erythropolis | Not Specified | (S)-3-quinuclidinol |
Impact of Deuteration on Molecular Dynamics and Reactivity
The substitution of hydrogen with deuterium fundamentally alters the vibrational properties of the molecule due to the increase in mass. wikipedia.org The C-D bond has a lower vibrational frequency and, consequently, a lower zero-point energy (ZPE) compared to the C-H bond. rsc.orgcsbsju.edu This difference in ZPE is the primary origin of the kinetic isotope effect; since more energy is required to reach the transition state for C-D bond cleavage compared to C-H cleavage, the reaction rate is slower. pkusz.edu.cnlibretexts.org
This effect on reactivity is most pronounced for primary KIEs, where the bond to the isotope is broken in the rate-determining step. pkusz.edu.cn The magnitude of the DKIE can provide information about the geometry of the transition state. For example, a maximum KIE is typically observed when the hydrogen atom is symmetrically transferred between the donor and acceptor atoms in the transition state.
| Type of KIE | Description | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Primary (Normal) | Isotopically substituted bond is broken/formed in the rate-determining step. | > 2 (often 6-8) | Confirms C-H bond cleavage is in the rate-limiting step. |
| Secondary α | Isotope is on the carbon undergoing rehybridization (e.g., sp3 to sp2). | 0.9 - 1.2 | Probes changes in the transition state structure at the reaction center. |
| Secondary β | Isotope is on a carbon adjacent to the reaction center. | 1.1 - 1.3 | Often attributed to hyperconjugation effects stabilizing the transition state. |
| Inverse | The deuterated compound reacts faster than the hydrogenated one. | < 1 | Indicates a strengthening of the C-H/C-D bond in the transition state relative to the ground state. |
Applications in Preclinical and Pharmacological Research Non Human Models
Utilization as Isotopic Standards in Quantitative Bioanalysis for Metabolite Profiling
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds are the gold standard for internal standards. (R)-(-)-3-Quinuclidinol-d7 is employed for this purpose in the pharmacokinetic analysis of drugs that contain the (R)-3-quinuclidinol moiety, such as the muscarinic receptor antagonist solifenacin (B1663824).
The addition of a known concentration of the deuterated standard to biological samples (e.g., plasma, urine) allows for precise and accurate quantification of the unlabeled drug and its metabolites. This is because the deuterated internal standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response. For instance, in studies analyzing solifenacin and its metabolites in human plasma, a deuterated analog like solifenacin-d5 is used as the internal standard to ensure the reliability of the quantification. scielo.brnih.gov The use of a deuterated standard is crucial for establishing linear calibration curves over a specific concentration range and for validating the bioassay according to international guidelines. scielo.br
A study on rat plasma metabolites after solifenacin treatment utilized an internal standard to evaluate the success of the analytical software's integration and to ensure the reproducibility of the results. scielo.brscielo.br This highlights the essential role of internal standards in metabolomics to obtain reliable data on biological alterations induced by a drug.
Below is a table summarizing the key aspects of using this compound as an isotopic standard:
| Parameter | Description | Relevance in Metabolite Profiling |
| Chemical Identity | (R)-(-)-3-Quinuclidinol with seven deuterium (B1214612) atoms | The deuterium labeling provides a mass shift that is easily detectable by a mass spectrometer, distinguishing it from the unlabeled analyte. |
| Analytical Technique | Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This technique offers high sensitivity and selectivity for quantifying low concentrations of drugs and metabolites in complex biological matrices. mdpi.com |
| Function | Internal Standard | Corrects for variability in sample extraction, matrix effects, and instrument response, leading to accurate and precise quantification. |
| Application Example | Quantification of solifenacin and its metabolites in plasma and urine. scielo.brpatsnap.comnih.gov | Enables the determination of pharmacokinetic parameters such as peak plasma concentration, half-life, and clearance, which are vital for understanding the drug's disposition. patsnap.com |
Investigating Receptor Binding and Ligand-Target Interactions in in vitro and Animal Models
In the context of muscarinic receptors, which are the target of drugs derived from 3-quinuclidinol (B22445), radiolabeled antagonists like [3H]quinuclidinyl benzilate ([3H]QNB) are frequently used to label the receptors. nih.govnih.gov Competition binding experiments with unlabeled ligands are then performed to determine their binding affinities. A deuterated version of a ligand or a precursor like (R)-(-)-3-Quinuclidinol could be used in a similar manner, particularly in non-radioactive binding assays that rely on mass spectrometry for detection.
In animal models, isotopically labeled compounds are crucial for in vivo receptor imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.netnih.govmdpi.com These techniques allow for the non-invasive visualization and quantification of receptor occupancy in the brain and peripheral tissues. For example, radioiodinated derivatives of 3-quinuclidinyl benzilate have been used to image muscarinic acetylcholine (B1216132) receptors in vivo. nih.govnih.gov A deuterated tracer, while not radioactive, could be used in conjunction with advanced mass spectrometry imaging techniques to study ligand-target interactions within tissues.
The following table outlines the potential applications of this compound in receptor binding studies:
| Study Type | Methodology | Potential Role of this compound |
| In vitro Binding Assay | Competitive binding assay with a labeled ligand (radiolabeled or fluorescently labeled) and unlabeled competitor. | As a competitor to determine the binding affinity of related compounds. Its use would be particularly relevant in mass spectrometry-based binding assays. |
| In vitro Autoradiography | Incubation of tissue sections with a radiolabeled ligand to visualize receptor distribution. | While not directly applicable as it is not radioactive, it could be used in competitive binding studies on tissue sections, with subsequent analysis by mass spectrometry imaging. |
| In vivo Receptor Occupancy | Administration of a drug followed by a labeled tracer to measure the extent of receptor binding in a living animal. nih.gov | As a component of a non-radioactive tracer for detection by advanced imaging techniques, or as the unlabeled drug to measure its own receptor occupancy against a labeled tracer. |
Studying Metabolic Pathways and Compound Stability in in vitro and Animal Studies
The incorporation of deuterium at specific sites in a molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position. nih.gov This can lead to increased metabolic stability and a longer half-life of the deuterated compound. nih.govnih.govscienceopen.com
This compound can be used in preclinical studies to investigate these effects. In vitro models, such as human liver microsomes, are commonly used to assess the metabolic stability of new chemical entities. scielo.brnih.gov By comparing the rate of metabolism of this compound to its non-deuterated counterpart, researchers can identify the primary sites of metabolism and the enzymes involved (e.g., cytochrome P450s). nih.gov
In animal studies, the administration of this compound allows for the tracking of its metabolic pathways. By analyzing biological samples (e.g., plasma, urine, feces) using mass spectrometry, researchers can identify and quantify the deuterated metabolites. This provides valuable information on how the compound is processed in the body, which is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. This approach has been applied to study the metabolism of various drugs, where deuteration helps to elucidate complex metabolic transformations.
The table below details the use of this compound in metabolic studies:
| Study Focus | Experimental System | Information Gained |
| Metabolic Stability | In vitro incubation with human or animal liver microsomes. google.comnih.gov | Determination of the compound's intrinsic clearance and half-life. Identification of metabolic "soft spots" that can be modified to improve stability. scielo.br |
| Metabolic Pathway Identification | In vivo administration to animal models (e.g., rats, mice) followed by analysis of biological fluids. | Characterization of the biotransformation products (metabolites) and elucidation of the metabolic pathways. |
| Kinetic Isotope Effect | Comparative studies of the metabolism of the deuterated and non-deuterated compound. nih.govnih.gov | Provides mechanistic insights into the enzymatic reactions involved in the compound's metabolism. |
Role in Early-Stage Drug Discovery Programs for Lead Optimization and Compound Characterization (mechanistic aspects)
In early-stage drug discovery, the process of lead optimization aims to modify a promising compound (a "lead") to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. scienceopen.comnih.govsemanticscholar.orgkyoto-u.ac.jp The use of isotopically labeled compounds like this compound can play a significant role in this process.
One key application is in the establishment of structure-activity relationships (SAR). scienceopen.comnih.gov By synthesizing a series of analogs of a lead compound, medicinal chemists can determine how different structural modifications affect its biological activity. Incorporating a deuterated moiety like this compound into a lead compound allows for the investigation of the importance of that part of the molecule for receptor binding and metabolism.
Furthermore, deuteration can be a strategic tool for lead optimization itself. If a lead compound is found to have poor metabolic stability due to rapid metabolism at a specific site, replacing hydrogen with deuterium at that position can slow down the metabolic process, thereby improving the compound's pharmacokinetic properties. nih.govnih.govscienceopen.com This can lead to a more desirable drug candidate with a longer duration of action and potentially a better safety profile.
Mechanistic studies also benefit from the use of deuterated compounds. By observing how deuteration affects a compound's interaction with its target and its metabolic enzymes, researchers can gain a deeper understanding of the underlying molecular mechanisms of action and metabolism. patsnap.com
The role of this compound in lead optimization is summarized in the following table:
| Application | Description | Impact on Drug Discovery |
| Structure-Activity Relationship (SAR) Studies | Synthesis of deuterated analogs to probe the effect of specific structural changes on biological activity. nih.govnih.gov | Provides a detailed understanding of the molecular determinants of a compound's potency and selectivity, guiding the design of improved analogs. |
| Pharmacokinetic Optimization | Strategic deuteration of metabolically labile positions to enhance stability. scienceopen.com | Can lead to compounds with improved half-life, bioavailability, and reduced metabolic clearance, resulting in a more favorable dosing regimen. nih.gov |
| Mechanistic Elucidation | Use of the kinetic isotope effect to study the rate-limiting steps in enzymatic reactions and receptor interactions. patsnap.com | Offers insights into the mechanism of action of a drug and its metabolic pathways, which is valuable for predicting its behavior in vivo. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.orgnih.gov It is widely applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. scirp.orgresearchgate.net For (R)-(-)-3-Quinuclidinol-d7, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional structure with high accuracy. mdpi.comresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule. scirp.org
Beyond molecular geometry, DFT is instrumental in elucidating electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscispace.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -443.9 Hartree | Represents the total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 8.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. scirp.org |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. scirp.org |
Molecular Modeling of Stereochemical Outcomes and Conformational Analysis
Molecular modeling techniques are essential for performing conformational analysis and predicting the stereochemical outcomes of reactions. nih.govresearchgate.net The quinuclidine core of this compound is a rigid bicyclic system, which significantly limits its conformational flexibility. However, the orientation of the hydroxyl group is a key conformational variable.
Computational models can be used to explore the potential energy surface of the molecule to identify the most stable conformer. This typically involves rotating the hydroxyl group and calculating the energy at each step to find the global minimum. Understanding the preferred conformation is vital as it dictates how the molecule interacts with its environment, including solvent molecules and biological receptors. For instance, the stereoselective synthesis of (R)-3-quinuclidinol from 3-quinuclidinone can be rationalized through modeling the transition state of the reduction reaction, which shows why one stereoisomer is preferentially formed. nih.gov
Simulation and Prediction of Isotope Effects on Chemical Reactions
The replacement of hydrogen with deuterium (B1214612) in this compound leads to the kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org This effect is a cornerstone of mechanistic chemistry and can be simulated and predicted using computational methods. rutgers.edursc.org The KIE is quantified as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
The primary cause of the deuterium KIE is the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPVE, meaning more energy is required to break it. princeton.edu If a C-H bond is broken or formed in the rate-determining step of a reaction, a significant primary KIE (typically with kH/kD > 2) is observed. wikipedia.orgprinceton.edu
Computational models, including DFT and more advanced quantum mechanics/molecular mechanics (QM/MM) methods, can calculate the vibrational frequencies for both the reactant and the transition state. acs.org These frequencies are then used to predict the KIE. Such simulations are invaluable for elucidating reaction mechanisms, as the magnitude of the KIE provides direct evidence about the nature of the transition state. escholarship.org For example, a large KIE suggests that a specific C-H bond is being cleaved in the rate-limiting step. nih.gov These predictive calculations can guide the design of deuterated drugs to have slower metabolic rates, enhancing their therapeutic profiles. nih.govnih.gov
| Parameter | C-H Bond | C-D Bond | Effect on KIE |
|---|---|---|---|
| Ground State Vibrational Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Establishes a lower zero-point energy for the C-D bond. |
| Zero-Point Energy (Ground State) | Higher | Lower | The energy difference (ΔZPE) is the primary origin of the KIE. princeton.edu |
| Activation Energy (Ea) | Lower | Higher | A higher activation energy for the deuterated compound leads to a slower reaction rate. |
| Predicted kH/kD | ~7 | - | A value significantly greater than 1 indicates a primary KIE, suggesting C-H bond cleavage is rate-determining. wikipedia.org |
Emerging Research Frontiers and Future Directions
Development of Novel Biocatalysts for Asymmetric Deuteration
The precise and stereoselective introduction of deuterium (B1214612) into organic molecules is a significant challenge in synthetic chemistry. While traditional chemical methods exist, there is a growing interest in the development of novel biocatalysts to perform asymmetric deuteration with high efficiency and selectivity. Enzymes, as natural chiral catalysts, offer a promising avenue for achieving this. Research in this area is focused on harnessing the power of enzymes, such as oxidoreductases, to catalyze the stereospecific deuteration of prochiral substrates. The inherent ability of these enzymes to differentiate between enantiotopic protons allows for the creation of chiral centers with incorporated deuterium atoms.
Future research is directed towards enzyme engineering and discovery. Scientists are employing techniques like directed evolution to tailor the active sites of known enzymes, enhancing their affinity and catalytic efficiency for deuterated substrates. This involves creating mutant libraries of enzymes and screening them for improved deuteration capabilities. Furthermore, exploring microbial biodiversity is expected to uncover novel enzymes with unique catalytic activities for asymmetric deuteration, expanding the biocatalytic toolbox available to synthetic chemists. The integration of these biocatalytic steps with conventional chemical synthesis is also a key future direction, aiming to develop more efficient and sustainable routes to complex chiral deuterated molecules like (R)-(-)-3-Quinuclidinol-d7.
| Research Focus | Key Techniques | Future Goals |
| Enzyme Engineering | Directed Evolution, Site-Directed Mutagenesis | Enhanced catalytic efficiency and substrate specificity for deuteration. |
| Bioprospecting | Metagenomic Screening, Genome Mining | Discovery of novel enzymes with unique deuteration capabilities. |
| Chemoenzymatic Synthesis | Combination of Biocatalysis and Chemical Synthesis | Development of efficient and sustainable synthetic routes. |
Advanced Analytical Techniques for Comprehensive Deuterium Tracing in Complex Biological and Environmental Matrices
The use of deuterated compounds as tracers is fundamental to studying the fate of molecules in complex biological and environmental systems. However, the accurate and comprehensive detection of these tracers requires sophisticated analytical methodologies. The development of advanced analytical techniques is a critical research frontier, aiming to enhance the sensitivity, specificity, and spatial resolution of deuterium tracing. High-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques (LC-MS, GC-MS) is a cornerstone for these studies, allowing for the precise quantification of deuterated compounds and their metabolites.
Future advancements are expected in the realm of mass spectrometry imaging (MSI) and nuclear magnetic resonance (NMR) spectroscopy. MSI techniques, such as MALDI-MSI, enable the visualization of the spatial distribution of deuterated compounds within tissues and even single cells, providing invaluable insights into their localization and transport. In parallel, advancements in NMR technology, including the use of cryoprobes and higher field magnets, are pushing the sensitivity limits for detecting the deuterium signal, allowing for more detailed structural and dynamic studies of deuterated molecules in their native environment. The integration of these multi-modal analytical approaches will provide a more holistic understanding of the pathways and mechanisms involving deuterated molecules in intricate biological and environmental matrices.
| Analytical Technique | Application in Deuterium Tracing | Future Developments |
| High-Resolution Mass Spectrometry (HRMS) | Accurate quantification and identification of deuterated compounds and metabolites. | Improved ionization sources and mass analyzers for higher sensitivity. |
| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of deuterated compounds in tissues. | Higher spatial resolution and integration with other imaging modalities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Site-specific deuterium analysis and structural elucidation. | Cryogenic probes and higher magnetic fields for enhanced sensitivity. |
Exploration of Chiral Deuterated Compounds in Materials Science (e.g., Ferroelectrics, without specific properties)
The incorporation of isotopic labels and chirality into materials is an emerging field in materials science, with the potential to create materials with novel and tunable properties. Chiral deuterated compounds, including derivatives of this compound, are being investigated as building blocks for such advanced materials. The substitution of hydrogen with deuterium can significantly influence intermolecular interactions, such as hydrogen bonding, within a crystal lattice. This "geometric isotope effect" can alter the phase transition temperatures and other physical properties of materials.
Expanding Applications of Deuterated Chiral Scaffolds in Chemical Biology Research
Deuterated chiral scaffolds are powerful tools in chemical biology for dissecting complex biological processes with high precision. The strategic incorporation of deuterium into a chiral molecule like (R)-(-)-3-Quinuclidinol provides a subtle yet powerful probe to investigate enzyme mechanisms, metabolic pathways, and receptor-ligand interactions. The kinetic isotope effect (KIE), where the heavier deuterium atom can slow down reaction rates, is a key principle exploited in these studies to identify rate-determining steps in enzymatic reactions.
The future of this field lies in the design and synthesis of increasingly sophisticated deuterated chiral probes. These probes will be tailored to interact with specific biological targets, enabling researchers to study their function in real-time within living cells and organisms. Furthermore, the use of deuterated chiral compounds as internal standards in quantitative proteomics and metabolomics is expanding, leading to more accurate and reliable measurements of endogenous biomolecules. As our ability to synthesize complex deuterated molecules grows, so too will their application in elucidating the intricate molecular mechanisms that govern life.
Q & A
Q. How can the PICO framework be adapted for mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
